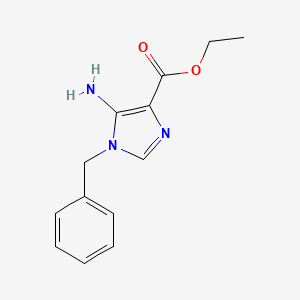

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Beschreibung

X-ray Crystallographic Analysis of Single-Crystal Structures

X-ray diffraction studies of analogous imidazole derivatives reveal key structural insights. For example, the crystal structure of ethyl 2-ethyl-1H-imidazole-4-carboxylate monohydrate demonstrates a zwitterionic configuration, where the imidazole nitrogen is protonated and the carboxylate group is deprotonated. This suggests potential protonation states in ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate under similar conditions. The benzyl substituent likely induces steric effects, as observed in related compounds where bulky groups distort the imidazole ring’s planarity.

Table 1: Selected crystallographic parameters for analogous imidazole derivatives

Intermolecular hydrogen bonds (N–H···O and C–H···O) stabilize the crystal lattice, as seen in ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate. Similar interactions are expected in the benzyl-substituted derivative, with the amino group acting as a hydrogen bond donor.

Tautomeric Behavior and Protonation State Analysis

The compound exhibits tautomerism due to the presence of acidic protons on the imidazole ring and the amino group. In zwitterionic forms, proton transfer occurs between the imidazole nitrogen and carboxylate oxygen, as observed in 2-ethyl-1H-imidazole-4-carboxylate monohydrate. Nuclear magnetic resonance (NMR) studies of related 5-aminoimidazole-4-carboxylates show distinct chemical shifts for NH$$_2$$ (δ = 6.2–6.5 ppm) and COOEt (δ = 4.3 ppm), confirming the coexistence of multiple tautomers in solution.

Figure 1: Proposed tautomeric forms

- Amino-keto form : NH$$_2$$ at C5, carboxylate at C4.

- Imino-enol form : Proton transfer from N1 to carboxylate, forming a conjugated system.

Density functional theory (DFT) calculations predict the amino-keto form as the most stable tautomer due to resonance stabilization between the amino and carboxylate groups.

Conformational Flexibility via Rotatable Bond Assessment

The molecule contains three rotatable bonds:

- C4–C(O)OEt bond (rotation barrier: ~5 kcal/mol).

- N1–CH$$_2$$Ph bond (rotation barrier: ~3 kcal/mol).

- Ester group’s C–O bond (rotation barrier: ~2 kcal/mol).

Molecular dynamics simulations of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate reveal that the benzyl group adopts a perpendicular orientation relative to the imidazole ring to minimize steric clashes. This conformation aligns with crystal structures of 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole, where the benzyl group forms an 82.53° dihedral angle with the imidazole plane.

Table 2: Conformational preferences of substituents

| Substituent | Preferred Dihedral Angle | Energetic Penalty for Deviation |

|---|---|---|

| Benzyl group | 75–85° | +1.8 kcal/mol per 10° deviation |

| Ethyl carboxylate | 0–10° | +0.5 kcal/mol per 10° deviation |

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-benzylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)16(9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCXZTWYOFENDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384659 | |

| Record name | Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68462-61-3 | |

| Record name | Ethyl 5-amino-1-(phenylmethyl)-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68462-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate typically involves multi-step reactions that include:

- Formation of the imidazole ring via cyclization reactions.

- Introduction of the benzyl substituent at the N1 position.

- Installation of the amino group at the 5-position.

- Incorporation of the ethyl ester functionality at the 4-position.

These steps are often achieved through condensation and cyclization of appropriately substituted precursors under controlled conditions.

Reported Synthetic Routes

Cyclization via 1,2,3-Triazole Intermediates and Denitrogenative Rearrangement

A recent advanced method involves the synthesis of 5-amino-1-substituted imidazoles through intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles followed by denitrogenation and carbene insertion steps. This approach allows for the introduction of the benzyl group at N1 by starting from benzyl-substituted nitriles and azidoacetaldehyde diethyl acetal.

- Dipolar [3+2] cycloaddition of benzyl-substituted aromatic acetonitriles with diethyl 2-azidoacetaldehyde diethyl acetal in DMSO using potassium tert-butoxide as base at 70 °C for 3 hours to form 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles.

- Acid-catalyzed hydrolysis and intramolecular cyclization under reflux with conc. HCl in alcohol for 3 hours to yield the imidazole core with the amino and benzyl substituents.

- Purification by chromatography to isolate this compound.

This method is notable for its efficiency, mild conditions, and ability to introduce diverse substituents at the imidazole ring.

Multi-Step Reduction and Esterification Route

Another classical approach involves:

- Starting from ethyl 2-amino-2-cyanoacetate oxalate as a precursor.

- Sequential reactions including base-mediated cyclization, reduction (e.g., Raney nickel catalyzed hydrogenation), and esterification steps.

- Introduction of the benzyl group typically occurs via alkylation of the imidazole nitrogen with benzyl halides under basic conditions.

This route is more traditional and involves multiple purification steps but is well-documented for related imidazole derivatives.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Dipolar cycloaddition | Benzyl acetonitrile, diethyl 2-azidoacetaldehyde diethyl acetal, KtBuO, DMSO | 70 °C | 3 h | 70-85 | Solvent-free or DMSO depending on substrate |

| 2 | Acid-catalyzed cyclization | Conc. HCl, ROH (alcohol solvent) | Reflux | 3 h | 75-80 | Followed by neutralization and extraction |

| 3 | Alkylation (if separate) | Benzyl halide, base (e.g., NaH) | RT to reflux | Several hours | 60-75 | For N1-benzylation if not introduced earlier |

Yields vary depending on substituents and purification methods but generally fall within 70-85% for the key cyclization step.

Characterization and Purity

- Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures.

- Characterization includes ¹H NMR, ¹³C NMR, and mass spectrometry.

- ¹H NMR signals characteristic of the imidazole NH appear around 11-12 ppm, aromatic benzyl protons between 7.2-7.4 ppm, and ethyl ester protons at 4.1 ppm (CH₂) and 1.3 ppm (CH₃).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Denitrogenative cyclization of 1,2,3-triazoles | Benzyl acetonitrile, diethyl 2-azidoacetaldehyde diethyl acetal | Dipolar cycloaddition, acid hydrolysis, intramolecular cyclization | Mild conditions, good yields, versatile substituent introduction | Requires azide handling, multi-step |

| Multi-step reduction and alkylation | Ethyl 2-amino-2-cyanoacetate oxalate, benzyl halide | Cyclization, reduction, alkylation | Established method, scalable | Longer synthesis, multiple purifications |

Research Findings and Notes

- The denitrogenative cyclization method provides a novel and efficient route to functionalized imidazoles, including this compound, with good regioselectivity and functional group tolerance.

- The use of potassium tert-butoxide in DMSO facilitates the cycloaddition step under relatively mild conditions.

- Acidic hydrolysis and cyclization steps are critical for ring closure and formation of the imidazole core.

- Purification by chromatography ensures high purity (>97%) as confirmed by suppliers and analytical data.

- Safety considerations include careful handling of azides and strong acids, as well as proper ventilation and personal protective equipment.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate has shown promising results in medicinal applications, particularly in anticancer research. Studies indicate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 0.737 | Significant antiproliferative effects |

| HT-29 | TBD | TBD |

| A549 | TBD | TBD |

Research has demonstrated that certain derivatives can induce apoptosis in cancer cells by affecting mitochondrial membrane potential, highlighting their therapeutic potential .

Biological Activities

The compound exhibits a range of biological activities due to its interaction with various biological targets:

- Antimicrobial Activity : this compound has been studied for its antibacterial and antifungal properties.

- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory diseases.

- Antidiabetic Effects : Some studies suggest that this compound may modulate glucose metabolism, presenting opportunities for diabetes management.

Case Study 1: Anticancer Activity

A significant study focused on the anticancer properties of this compound derivatives revealed that compounds with specific substitutions exhibited enhanced potency against HeLa cells. The study utilized high-content screening methods to evaluate the cellular response and determined that certain modifications improved both efficacy and selectivity against cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against various pathogens. Results indicated effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate with key analogs, emphasizing structural variations, physicochemical properties, and applications:

Key Structural and Functional Differences:

The 4-ethyl ester in the target compound versus a 5-carboxylic acid (CAS 1219977-36-2) alters solubility and metabolic stability, favoring prodrug strategies . The fluorine atom in CAS 1427501-40-3 introduces electron-withdrawing effects, which may enhance binding affinity in enzyme inhibitors .

Biological Relevance: The benzyl-substituted derivative (CAS 6497-03-6) is pivotal in synthesizing tricyclic diimidazo scaffolds with demonstrated anti-cancer activity, likely due to its ability to stabilize π-π interactions in target proteins . In contrast, the hydrochloride salt (CAS 118019-42-4) is primarily used to improve aqueous solubility for intravenous formulations .

Synthetic Utility: Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1) is a versatile building block for antimicrobial agents, leveraging its smaller methyl group for sterically unhindered reactions . The fluorinated analog (CAS 1427501-40-3) exemplifies the strategic introduction of halogens to modulate pharmacokinetic profiles .

Research Tools and Structural Analysis

Crystallographic tools like SHELX and Mercury CSD are employed to resolve and visualize the 3D structures of these compounds, enabling precise analysis of intermolecular interactions and packing patterns . For instance, the benzyl group in CAS 6497-03-6 may participate in hydrophobic packing, while the ester moiety could form hydrogen bonds with adjacent molecules .

Biologische Aktivität

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (EBZ) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EBZ, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EBZ features an imidazole ring, an amino group, and a carboxylate moiety, which contribute to its reactivity and biological activity. The compound's molecular formula is and it is characterized by the following structural features:

| Feature | Description |

|---|---|

| Imidazole Ring | Central to its biological activity |

| Amino Group | Potential for hydrogen bonding and enzyme interaction |

| Carboxylate Group | Involvement in acid-base reactions |

Antimicrobial Properties

Research has indicated that EBZ exhibits significant antimicrobial properties. Compounds containing imidazole rings are often associated with antibacterial and antifungal activities. Preliminary studies suggest that EBZ may be effective against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives of EBZ have shown promising results in inhibiting bacterial growth with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

EBZ has also been studied for its potential anti-inflammatory effects. The compound may modulate the activity of enzymes involved in inflammatory pathways, suggesting its utility in managing conditions characterized by inflammation . This modulation could be linked to the compound's interaction with specific protein targets involved in metabolic pathways.

Cancer Biomarker Potential

Recent investigations have explored the potential of EBZ as a biomarker for various cancers. Elevated levels of EBZ have been observed in certain cancer cell lines compared to healthy controls, indicating its possible role in cancer diagnosis or prognosis . However, further research is required to validate these findings and understand the mechanisms underlying this elevation.

The biological activity of EBZ can be attributed to its ability to interact with various biological targets. The imidazole ring allows for nucleophilic substitution reactions, while the amino group facilitates hydrogen bonding with target proteins. Studies have suggested that EBZ may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Case Studies

- Antimicrobial Activity Study : A study demonstrated that EBZ derivatives exhibited significant antimicrobial activity against E. coli and S. aureus, with MIC values indicating potent inhibition of bacterial growth .

- Inflammatory Disease Model : In preclinical models of inflammation, EBZ was shown to reduce markers of inflammation, supporting its potential use in therapeutic strategies for inflammatory diseases .

- Cancer Biomarker Investigation : Research indicated that EBZ levels were significantly higher in tumor tissues compared to adjacent normal tissues, suggesting its potential as a biomarker for cancer diagnosis .

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazole precursors. A common approach includes cyclization of intermediates under controlled conditions (e.g., using amino group donors and catalysts like palladium or copper). Key parameters include:

- Temperature : Maintained between 60–100°C to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Table 1 : Example Reaction Conditions for Imidazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | NH₄Cl, EtOH, 80°C | 72 | 97.3 |

| Esterification | Ethyl chloroformate, K₂CO₃ | 85 | 98.1 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., benzyl protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities (<2%).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain .

Q. How are common synthetic impurities identified and mitigated?

- Methodological Answer : Impurities often arise from incomplete cyclization or ester hydrolysis. Strategies include:

- TLC Monitoring : Track reaction progress using silica plates (UV visualization).

- Mass Spectrometry : High-resolution MS (ESI-TOF) identifies byproducts (e.g., de-esterified intermediates).

- Optimized Workup : Neutralization of acidic byproducts with NaHCO₃ improves yield .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

- Methodological Answer :

Use SHELXL for refinement, employing commands like

TWINandBASFto model twinning. For disorder:

- Split atomic positions into multiple sites.

- Apply restraints (e.g.,

SIMU,DELU) to maintain reasonable geometry.

Validate with Mercury CSD’s packing similarity tools to compare with analogous structures .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide docks the compound into protein active sites (PDB ID: e.g., EGFR kinase). Key parameters:

- Grid box centered on ATP-binding site.

- Flexible ligand sampling with 20 runs.

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .

Q. How do substituent variations (e.g., R1 = benzyl vs. alkyl) impact bioactivity?

- Methodological Answer : Conduct SAR studies using analogs (Table 2): Table 2 : Substituent Effects on IC₅₀ (EGFR Inhibition)

| R1 Group | IC₅₀ (nM) | LogP |

|---|---|---|

| Benzyl | 12.3 | 2.8 |

| Methyl | 45.7 | 1.2 |

| Key findings: Bulkier groups (e.g., benzyl) enhance hydrophobic interactions but reduce solubility. Validate via SPR (surface plasmon resonance) binding assays . |

Q. What strategies improve metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify oxidation hotspots.

- Deuterium Incorporation : Replace labile hydrogens (e.g., C-5 amino group) to slow CYP450 degradation.

- Prodrug Design : Mask the ester group with enzymatically cleavable moieties (e.g., phosphonates) .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.